Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate
Description
Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate is a spirocyclic carbamate derivative characterized by a unique spiro[3.4]octane framework. The molecule features a 5-oxa (oxygen atom) in the spiro junction and an 8-oxo (ketone) group at position 6. The tert-butyl carbamate moiety provides steric protection and modulates solubility, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-7-16-12(9(8)14)5-4-6-12/h8H,4-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAFHREJRKBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dichloromethane to tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or ethers.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in the Spiro Ring System
The position and type of heteroatoms (O, N) in the spiro ring significantly influence electronic properties and reactivity:
- The 5-aza variant (7-cyano-8-oxo) replaces oxygen with nitrogen at position 5, altering electronic distribution and reactivity. The cyano group at position 7 may enhance electrophilicity . The 2-aza-5-oxa derivative (CAS 2725790-80-5) forms a hydrochloride salt, improving aqueous solubility compared to the neutral target compound .
Substituent Modifications and Functional Groups
Functional groups at specific positions dictate chemical behavior and biological interactions:
- Key Observations :
Spiro vs. Bicyclic Frameworks
Structural topology (spiro vs. bicyclic) affects conformational flexibility and molecular interactions:
Biological Activity
Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activity and applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- CAS Number : 2445790-68-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.
Potential Targets and Pathways
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or neurodegenerative diseases.
- Receptor Modulation : It might act on neurotransmitter receptors, influencing signaling pathways relevant to mood disorders or cognitive function.
In Vitro Studies
Research has indicated that this compound has shown promising results in vitro:
- Cell Viability : Studies demonstrated that the compound can enhance cell viability in models of oxidative stress.
- Cytokine Production : It has been observed to modulate the production of pro-inflammatory cytokines, suggesting an anti-inflammatory potential.
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy:
- Animal Models : Research involving animal models of neurodegeneration has indicated that the compound may reduce amyloid beta aggregation, a hallmark of Alzheimer's disease.
- Behavioral Assessments : Behavioral tests have shown improvements in cognitive function among treated groups compared to controls.
Data Tables
Case Studies
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Neuroprotective Effects :
- A study explored the neuroprotective effects of this compound against amyloid beta-induced cytotoxicity in astrocytes. The results indicated a significant reduction in cell death and inflammatory markers.
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Anti-inflammatory Potential :
- Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokine release in microglial cells, suggesting its potential role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
